

## CGS 21680: A Technical Guide to its Pharmacology and Toxicology

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Compound of Interest		
Compound Name:	Cgs 21680	
Cat. No.:	B1663594	Get Quote

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### **Abstract**

CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor implicated in a diverse range of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacology and toxicology of CGS 21680, intended to serve as a comprehensive resource for researchers and drug development professionals. The document details the compound's mechanism of action, receptor binding and functional activity, pharmacokinetic profile, and its effects in various preclinical models of cardiovascular disease, inflammation, and neurological disorders. Toxicological data are also reviewed. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

## Introduction

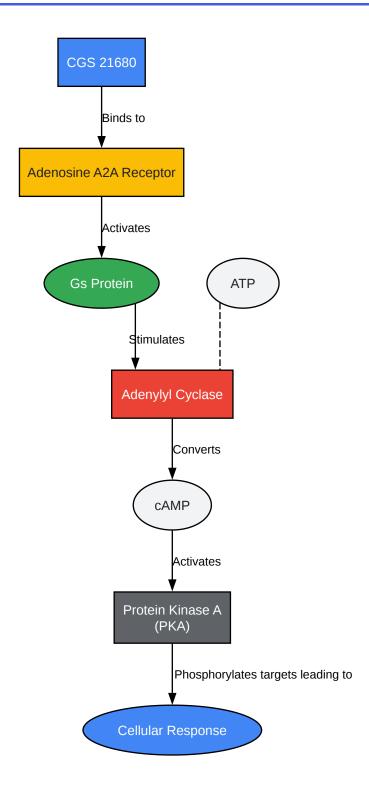
**CGS 21680**, with the chemical name 2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxamidoadenosine, is a widely used pharmacological tool for investigating the role of the adenosine A2A receptor. Its high affinity and selectivity for the A2A subtype over other adenosine receptors have made it an invaluable ligand in both in vitro and in vivo studies.[1][2] This guide synthesizes the current knowledge on the pharmacological and toxicological properties of **CGS 21680**.



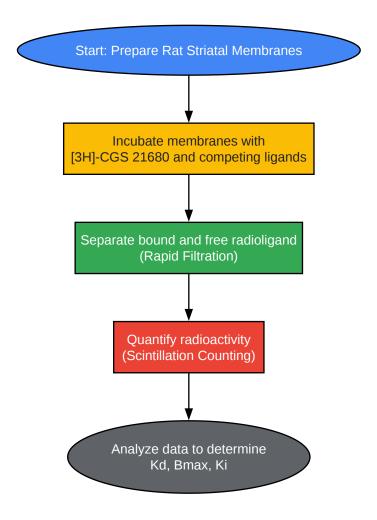
# Pharmacology Mechanism of Action

**CGS 21680** exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is coupled to the Gs alpha subunit of a heterotrimeric G-protein. Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, culminating in a cellular response.

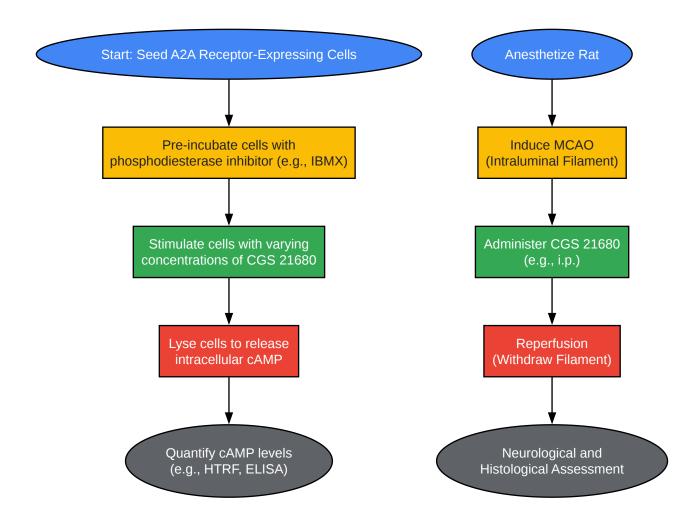












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## References

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